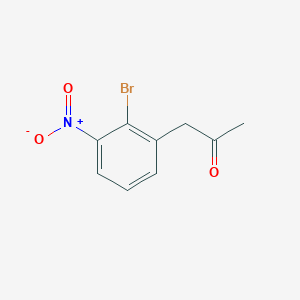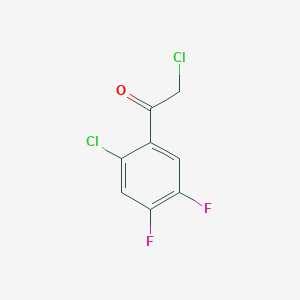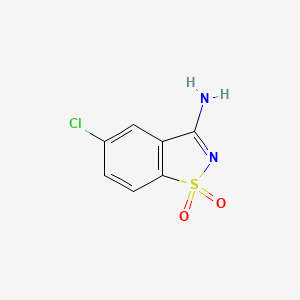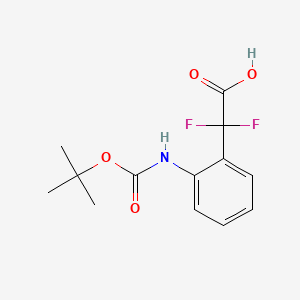
(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the meta position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. Common catalysts include transition metals such as palladium or copper. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
科学研究应用
(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol: The enantiomer of the compound, which has similar chemical properties but different biological activity.
2-Amino-2-(3-bromo-2-methylphenyl)ethanol: A compound with a similar structure but without the chiral center.
3-Bromo-2-methylphenylamine: A compound with a similar aromatic ring but lacking the hydroxyl group.
Uniqueness
(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is unique due to its chiral center, which imparts optical activity and can lead to different biological effects compared to its enantiomer and other similar compounds. The presence of both amino and hydroxyl groups also allows for a wide range of chemical modifications and applications.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI 键 |
NNPQDKMHHVJPQI-SECBINFHSA-N |
手性 SMILES |
CC1=C(C=CC=C1Br)[C@@H](CO)N |
规范 SMILES |
CC1=C(C=CC=C1Br)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)





